molecular formula C20H12FNO4 B11491273 Isoindole-1,3-dione, 2-[5-(4-fluorobenzoyl)furan-2-ylmethyl]-

Isoindole-1,3-dione, 2-[5-(4-fluorobenzoyl)furan-2-ylmethyl]-

Cat. No.: B11491273
M. Wt: 349.3 g/mol
InChI Key: SVGFVCVFNSQVRG-UHFFFAOYSA-N
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Description

Isoindole-1,3-dione, 2-[5-(4-fluorobenzoyl)furan-2-ylmethyl]- is a derivative of isoindole-1,3-dione, commonly known as phthalimide. This compound is characterized by the presence of a fluorobenzoyl group and a furan ring, which contribute to its unique chemical properties. Isoindole-1,3-dione derivatives are significant in various fields, including pharmaceuticals, due to their biological activities and structural versatility .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Isoindole-1,3-dione, 2-[5-(4-fluorobenzoyl)furan-2-ylmethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a solvent like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Isoindole-1,3-dione, 2-[5-(4-fluorobenzoyl)furan-2-ylmethyl]- has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and polymer additives

Mechanism of Action

The mechanism of action of Isoindole-1,3-dione, 2-[5-(4-fluorobenzoyl)furan-2-ylmethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole-1,3-dione derivatives such as:

Uniqueness

Isoindole-1,3-dione, 2-[5-(4-fluorobenzoyl)furan-2-ylmethyl]- is unique due to the presence of the fluorobenzoyl and furan groups, which impart distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential for diverse applications, setting it apart from other isoindole-1,3-dione derivatives .

Properties

Molecular Formula

C20H12FNO4

Molecular Weight

349.3 g/mol

IUPAC Name

2-[[5-(4-fluorobenzoyl)furan-2-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C20H12FNO4/c21-13-7-5-12(6-8-13)18(23)17-10-9-14(26-17)11-22-19(24)15-3-1-2-4-16(15)20(22)25/h1-10H,11H2

InChI Key

SVGFVCVFNSQVRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(O3)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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